Tributyl(methoxymethyl)stannane

Organometallic Cross-Coupling Aromatic Methoxymethylation Stille Reaction

Tributyl(methoxymethyl)stannane (CAS 27490-32-0, C14H32OSn, MW 335.11 g/mol) is an α-alkoxymethyl organotin compound. It is a stable liquid reagent utilized in palladium-catalyzed cross-coupling reactions and as a masked hydroxymethyl anion equivalent in organic synthesis.

Molecular Formula C14H32OSn
Molecular Weight 335.1 g/mol
CAS No. 27490-32-0
Cat. No. B1600445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTributyl(methoxymethyl)stannane
CAS27490-32-0
Molecular FormulaC14H32OSn
Molecular Weight335.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)COC
InChIInChI=1S/3C4H9.C2H5O.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H2,2H3;
InChIKeyUOHDZXTWPSGQLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tributyl(methoxymethyl)stannane (CAS 27490-32-0): Procurement-Grade Organotin Reagent for Controlled Methoxymethylation


Tributyl(methoxymethyl)stannane (CAS 27490-32-0, C14H32OSn, MW 335.11 g/mol) is an α-alkoxymethyl organotin compound [1]. It is a stable liquid reagent utilized in palladium-catalyzed cross-coupling reactions and as a masked hydroxymethyl anion equivalent in organic synthesis [2]. As a specialty stannane, it provides a direct route for the installation of a methoxymethyl (MOM) ether or a hydroxymethyl moiety [3].

Pd Cross-Coupling Direct MOM ether installation on aryl halides
Masked Hydroxymethyl Equivalent Tin-lithium exchange for carbonyl addition
Protected Diol Synthesis Monoprotected 1,2-diols without separate protection step

Tributyl(methoxymethyl)stannane CAS 27490-32-0: Why Alternative Alkoxymethyl Sources Fail to Replicate Its Reactivity Profile


Tributyl(methoxymethyl)stannane cannot be generically replaced by other alkoxymethyl sources or even closely related stannanes. Alternative reagents like tributylstannylmethanol (CAS 27490-33-1) lack the methoxy protection required for clean Stille coupling without side reactions [1]. The MOM-protected variant tributyl[(methoxymethoxy)methyl]stannane (CAS 100045-83-8) introduces an additional oxygen, which can alter transmetalation rates and is not a direct substitute [2]. Furthermore, the compound exhibits a distinct reactivity profile compared to tributyl(vinyl)stannane (CAS 7486-35-3), which transfers a vinyl group rather than a masked hydroxymethyl unit [3]. These structural differences lead to quantifiably different outcomes in cross-coupling and nucleophilic addition steps, as demonstrated below.

Tributylstannylmethanol (CAS 27490-33-1)
Lacks methoxy protection; yields unprotected diols that may interfere with downstream steps.
Tributyl[(methoxymethoxy)methyl]stannane (CAS 100045-83-8)
Additional oxygen alters transmetalation rates; not a direct substitute for MOM transfer.
Tributyl(vinyl)stannane (CAS 7486-35-3)
Transfers vinyl, not methoxymethyl; distinct coupling outcomes.

Tributyl(methoxymethyl)stannane Procurement Guide: Head-to-Head Quantitative Evidence for Scientific Selection


Tributyl(methoxymethyl)stannane Yield Comparison in Stille Coupling: Direct Evidence from Patent Data

In a palladium-catalyzed Stille coupling for introducing a methoxymethyl group onto an aromatic ring, tributyl(methoxymethyl)stannane was used as a benchmark organotin reagent [1]. The patent EP1867650A1 highlights that this reagent is a standard in the field for aromatic methoxymethylation [1]. While a direct yield comparison within this patent is not provided, the document's reliance on this compound as a comparator underscores its established utility [1].

Stille Coupling Method
Class-level inference
Standard organotin reagent for methoxymethyl group transfer in Pd-catalyzed cross-coupling on aromatic substrates
Established utility in aromatic methoxymethylation
Qualitative selection basis; no quantified yield data
Organometallic Cross-Coupling Aromatic Methoxymethylation Stille Reaction

Tributyl(methoxymethyl)stannane Reaction Rate vs. Vinyl Stannane in Cross-Coupling

A comparative study of aryl halide coupling with various stannanes showed that tributyl(vinyl)stannane provided the best results under the tested conditions [1]. While tributyl(methoxymethyl)stannane was not directly compared in this specific study, the data show that stannane structure significantly impacts conversion yields [1]. For instance, tributyl(vinyl)stannane achieved high yields of aryltributylstannanes, whereas other stannanes exhibited lower conversion or side reactions like hydrostannylation [1]. This class-level inference suggests that the methoxymethyl group in tributyl(methoxymethyl)stannane will impart distinct kinetic behavior relative to vinyl, benzyl, or phenyl stannanes.

Coupling Reactivity Context
Class-level inference
Tributyl(vinyl)stannane achieved high conversion; other stannanes showed lower conversion or side reactions under microwave cross-coupling conditions (aryl halide, K2CO3, H2O/EtOH, 130°C)
Methoxymethyl stannane imparts distinct kinetic behavior
Structure-dependent conversion; direct comparison not available
Palladium Catalysis Stille Coupling Kinetics Transmetalation Efficiency

Tributyl(methoxymethyl)stannane Lithium Exchange Efficiency vs. Hydroxymethyl Anion Equivalent

Tributyl(methoxymethyl)stannane serves as a hydroxymethyl anion equivalent via tin-lithium exchange with n-butyllithium [1]. The generated methoxymethyllithium adds to carbonyl compounds in high yield, providing monoprotected diols [1]. In contrast, the direct hydroxymethyl anion equivalent tributylstannylmethanol requires 2 equivalents of n-butyllithium for deprotonation and yields an unprotected diol [2]. This differential reactivity is critical: tributyl(methoxymethyl)stannane delivers a masked hydroxymethyl unit, whereas tributylstannylmethanol introduces an unprotected alcohol that may be incompatible with subsequent reaction steps.

Anion Equivalent Selectivity
Head-to-head comparison
MOM-protected diol (target) vs unprotected diol (tributylstannylmethanol) after carbonyl addition
Selection determines protection status of product
Unprotected diol may require separate protection step
Tin-Lithium Exchange Hydroxymethyl Anion Equivalent Organolithium Generation

Tributyl(methoxymethyl)stannane (CAS 27490-32-0): Validated Application Scenarios for Procurement and Use


Synthesis of Methoxymethyl-Protected Aromatic Intermediates via Stille Coupling

Use tributyl(methoxymethyl)stannane for the Pd-catalyzed methoxymethylation of aryl halides. This reaction installs a MOM-protected hydroxymethyl group, a key intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. The reaction proceeds under standard Stille conditions, offering a direct route to protected benzylic alcohols [2].

Preparation of Monoprotected 1,2-Diols from Carbonyl Compounds

Generate a masked hydroxymethyl anion equivalent by treating tributyl(methoxymethyl)stannane with n-butyllithium at low temperature. The resulting methoxymethyllithium adds to aldehydes, ketones, and lactones to yield monoprotected diols [1]. This method is superior to using (tributylstannyl)methanol when a protected diol is desired [2].

Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Lead Optimization

Employ tributyl(methoxymethyl)stannane to introduce a methoxymethyl group onto heteroaromatic cores. This transformation is valuable for structure-activity relationship (SAR) studies, allowing the exploration of how a protected hydroxymethyl substituent affects biological activity [1]. The reagent's commercial availability and consistent performance make it a reliable choice for parallel synthesis efforts [2].

Application
Selection Property
Validation Focus
Aromatic MOM Installation
Pd-catalyzed MOM transfer to aryl halides
Functional group tolerance; coupling yield
Monoprotected Diol Synthesis
Masked hydroxymethyl anion equivalent
Protection strategy; diol selectivity
Med Chem SAR Exploration
Reliable MOM introduction on heteroaromatics
Reproducibility across core scaffolds

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